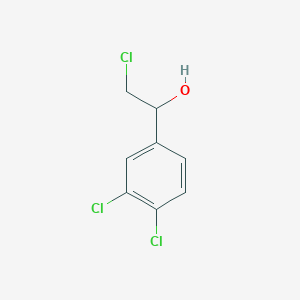

2-Chloro-1-(3,4-dichloro-phenyl)-ethanol

Description

Significance and Context in Contemporary Chemical and Pharmaceutical Research

The primary significance of 2-Chloro-1-(3,4-dichlorophenyl)-ethanol and its isomers, such as (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, in modern research lies in their role as key intermediates in the synthesis of various antifungal agents. google.comviwit.com Specifically, these compounds are crucial for creating imidazole-based antifungal drugs like miconazole, econazole, and luliconazole. chemicalbook.comgoogle.comresearchgate.net The stereochemistry of the alcohol is critical, as the biological activity of the final pharmaceutical product is often dependent on a specific enantiomer. smolecule.com

Contemporary research has increasingly focused on the development of green and economically viable methods for the synthesis of these chiral alcohols. google.com This has led to a shift from traditional chemical synthesis, which can have drawbacks such as the use of toxic catalysts or producing low enantiomeric excess, to biocatalytic methods. google.com The use of enzymes, such as ketoreductases and lipases, offers high selectivity and is more environmentally friendly. google.comresearchgate.net Research in this area often involves screening for novel enzymes that can produce the desired enantiomer with high yield and purity. researchgate.net The kinetic resolution of racemic 2-chloro-1-(3,4-dichlorophenyl)ethanol using lipases is one such area of investigation. researchgate.net

Scope and Objectives of the Research Outline

The main objective of research involving 2-Chloro-1-(3,4-dichlorophenyl)-ethanol is the development of efficient and highly selective synthetic routes to obtain enantiomerically pure forms of the compound. This is driven by the need for these specific chiral building blocks in the pharmaceutical industry. google.com

Key research objectives include:

Asymmetric Synthesis: Developing methods to produce a specific stereoisomer, either the (R) or (S) enantiomer, in high purity. nih.gov This is crucial as different enantiomers can have varied biological activities. smolecule.com

Biocatalysis: Exploring and optimizing the use of enzymes for the stereoselective reduction of the corresponding ketone precursor, 2-chloro-1-(3,4-dichlorophenyl)ethanone. researchgate.net This includes identifying robust enzymes that can function at high substrate concentrations to be viable for industrial-scale production. google.com

Process Optimization: Improving reaction conditions for both chemical and enzymatic synthesis to maximize yield and enantiomeric excess while minimizing costs and environmental impact. google.comsioc-journal.cn This involves studying the effects of solvents, temperature, and catalysts on the reaction. sioc-journal.cn

Application in Synthesis: Utilizing the synthesized chiral alcohol as a key intermediate in the multi-step synthesis of target pharmaceutical molecules, particularly antifungal drugs. google.comresearchgate.net

The overarching goal is to create practical and scalable processes for the production of these valuable chiral intermediates to support the development of new and existing pharmaceuticals. google.com

Detailed Research Findings

The synthesis of 2-Chloro-1-(3,4-dichlorophenyl)-ethanol and its analogs is a well-documented area of research, with a significant focus on stereoselectivity.

One common chemical approach is the reduction of the precursor ketone, 2,2',4'-trichloroacetophenone, using sodium borohydride. sioc-journal.cn Studies have investigated the influence of temperature and the addition of metal chlorides, such as calcium chloride and lanthanum chloride, to enhance the specificity of the reaction. sioc-journal.cn

In the realm of biocatalysis, enzymatic kinetic resolution is a prominent strategy. This technique uses an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, lipases are used in transesterification reactions to resolve racemic 2-chloro-1-(3,4-dichlorophenyl)ethanol. researchgate.net Another significant biocatalytic approach is the asymmetric reduction of the corresponding ketone. Ketoreductases from various microorganisms, such as Scheffersomyces stipitis and Lactobacillus kefir, have been successfully employed to produce specific enantiomers of the alcohol with high enantiomeric excess. google.comresearchgate.net

The table below summarizes findings from different synthetic approaches to produce chiral chloro-phenyl-ethanol derivatives.

| Precursor | Method | Catalyst/Enzyme | Product | Yield | Enantiomeric Excess (ee) |

| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Asymmetric Hydrogenation | Ketoreductase (Scheffersomyces stipitis) | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 88.2% | 99.9% |

| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Biocatalytic Reduction | Carbonyl reductase (Lactobacillus kefir) | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | - | High |

| 2,2',4'-trichloroacetophenone | Chemical Reduction | Sodium borohydride | 1-(2,4-dichlorophenyl)-2-chloroethanol | High | Racemic |

| Racemic 2-chloro-1-(3,4-dichlorophenyl)ethanol | Enzymatic Kinetic Resolution | Lipase | (R)- and (S)-2-chloro-1-(3,4-dichlorophenyl)ethanol | ~50% (theoretical max for one enantiomer) | High |

This table is interactive and presents a summary of research findings.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(3,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKALNWLBXMXTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CCl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967564 | |

| Record name | 2-Chloro-1-(3,4-dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53065-95-5 | |

| Record name | 2-Chloro-1-(3,4-dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53065-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Enantioselective Approaches

Chemical Synthesis Pathways

The creation of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol is accomplished through carefully designed chemical reactions. The two principal pathways are the asymmetric reduction of 2-chloro-1-(3,4-dichlorophenyl)ethanone and the chlorination of 1-(3,4-dichlorophenyl)ethanol.

Asymmetric Reduction of Prochiral Ketones

A key and widely employed strategy for synthesizing enantiomerically pure this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-(3,4-dichlorophenyl)ethanone. nih.gov This method is favored because it allows for the direct establishment of the desired stereocenter. Both biocatalytic and chemocatalytic approaches have been successfully developed to achieve high levels of enantiomeric excess (ee). google.com

Chiral catalysis is a powerful tool for the enantioselective reduction of prochiral ketones. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Transition-metal catalysts, particularly those based on ruthenium, are effective for the asymmetric transfer hydrogenation (ATH) of ketones. nih.gov These catalysts, often featuring chiral ligands, facilitate the transfer of hydrogen from a hydrogen donor (like a formic acid/triethylamine mixture) to the ketone, resulting in the formation of a chiral alcohol. nih.gov For instance, catalysts such as RuCl(S,S)-Ts-DENEB have demonstrated high reactivity and enantioselectivity in the reduction of α-amino ketones, a class of compounds structurally related to the precursor of this compound. scihorizon.com The efficiency of these catalysts allows for low catalyst loading and complete conversion of the starting material. scihorizon.com

| Catalyst | Substrate Type | Key Feature |

|---|---|---|

| Ruthenium-based catalysts (e.g., RuCl(S,S)-Ts-DENEB) | Prochiral ketones, α-amino ketones | High enantioselectivity in asymmetric transfer hydrogenation. nih.govscihorizon.com |

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of a broad range of prochiral ketones. nrochemistry.comwikipedia.org This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane reagent, such as borane-dimethyl sulfide (BH3·SMe2) or borane-tetrahydrofuran (BH3·THF). alfa-chemistry.com The catalyst, typically derived from a chiral amino alcohol like proline, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, leading to the formation of the desired enantiomer of the alcohol with high enantiomeric excess, often exceeding 95% ee. alfa-chemistry.com

The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. wikipedia.org This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst, which then coordinates to the ketone carbonyl group. nrochemistry.com This organized transition state facilitates a highly face-selective intramolecular hydride transfer. alfa-chemistry.com Early applications of the CBS reduction for synthesizing similar chiral chlorinated alcohols achieved enantiomeric excess values of around 98.6%. smolecule.com

| Reaction | Catalyst | Reducing Agent | Key Feature |

|---|---|---|---|

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral oxazaborolidine | Borane (e.g., BH3·THF, BH3·SMe2) | Provides high enantioselectivity for a wide range of ketones. wikipedia.orgorganic-chemistry.org |

Asymmetric transfer hydrogenation (ATH) using metal catalysts is an efficient method for the reduction of prochiral ketones. nih.gov This technique typically involves a transition metal catalyst, a hydrogen donor, and a chiral ligand. Ruthenium-based catalysts are particularly common for this transformation. nih.gov The reaction proceeds through the transfer of a hydride from the hydrogen donor to the ketone, mediated by the chiral metal complex. This method has been successfully applied to the reduction of various ketones, yielding chiral alcohols with high enantioselectivity. nih.gov For example, the reduction of 3-aryl-1-indanones using a commercial (R,R)- or (S,S)-Ts-DENEB catalyst and a formic acid/triethylamine mixture as the hydrogen source results in excellent diastereo- and enantio-selectivity. nih.gov

Chiral Catalysis in Asymmetric Reduction

Chlorination of 1-(3,4-dichlorophenyl)ethanol (e.g., with thionyl chloride)

Another synthetic route to this compound is the direct chlorination of the corresponding alcohol, 1-(3,4-dichlorophenyl)ethanol. Thionyl chloride (SOCl2) is a common reagent for this transformation. commonorganicchemistry.com The reaction of an alcohol with thionyl chloride typically proceeds via the formation of a chlorosulfite intermediate. youtube.com The subsequent decomposition of this intermediate yields the alkyl chloride, sulfur dioxide, and hydrogen chloride. youtube.com

The stereochemical outcome of the reaction can vary depending on the reaction conditions. nih.gov In the absence of a nucleophilic solvent, the reaction can proceed with retention of configuration through an SNi (internal nucleophilic substitution) mechanism. youtube.com However, the presence of a solvent like pyridine can lead to inversion of configuration. The reaction can be performed neat (without solvent) or in a solvent such as dichloromethane (DCM). commonorganicchemistry.com Catalytic amounts of dimethylformamide (DMF) can also be used to facilitate the reaction. reddit.com

| Reagent | Substrate | Key Feature |

|---|---|---|

| Thionyl chloride (SOCl2) | Alcohols | Converts alcohols to alkyl chlorides. The stereochemical outcome can be controlled by reaction conditions. youtube.comnih.gov |

Oxidative Transformation to 2-chloro-1-(3,4-dichlorophenyl)ethanone (e.g., using chromium trioxide)

The synthesis of the precursor ketone, 2-chloro-1-(3,4-dichlorophenyl)ethanone, can be achieved through the oxidation of the corresponding alcohol, this compound. This transformation is a standard process in organic chemistry, converting a secondary alcohol into a ketone. Strong oxidizing agents are typically employed for this purpose.

One classic reagent for this type of oxidation is chromium trioxide (CrO₃). In a typical procedure, the alcohol is dissolved in a suitable organic solvent, such as acetone (a process known as the Jones oxidation), and treated with the chromium trioxide reagent. The chromium(VI) species oxidizes the alcohol, while itself being reduced. The reaction must be carefully controlled to prevent over-oxidation or side reactions. Following the reaction, a workup procedure is required to separate the desired ketone from the chromium byproducts and purify it for subsequent use, such as in the enantioselective reductions described below.

Biocatalytic Synthesis Pathways

Biocatalytic methods have become a cornerstone for the production of chiral alcohols due to their high selectivity, mild reaction conditions, and reduced environmental impact compared to chemical synthesis. google.com The synthesis of enantiomerically pure this compound from its prochiral ketone precursor is a well-documented example of the power of biocatalysis.

The asymmetric reduction of 2-chloro-1-(3,4-dichlorophenyl)ethanone to produce stereochemically defined this compound is efficiently catalyzed by a class of enzymes known as ketoreductases (KREDs), also referred to as alcohol dehydrogenases (ADHs). nih.govnih.gov These enzymes facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone, resulting in a chiral alcohol with high enantiomeric excess (ee). google.comnih.gov

The choice of KRED is crucial as it determines the stereochemical outcome of the reaction, yielding either the (S)- or (R)-enantiomer of the alcohol. For instance, a ketoreductase from Chryseobacterium sp. (ChKRED20) was found to catalyze the stereoselective reduction of a ketone precursor to produce (S)-2-chloro-1-(3,4-difluorophenyl) ethanol (B145695) with 99% enantiomeric excess. rsc.org Similarly, a KRED cloned from Scheffersomyces stipitis (SsCR) exhibited excellent enantioselectivity (99.9% ee) in the conversion of 2-chloro-1-(2,4-dichlorophenyl)ethanone to the corresponding (R)-alcohol. researchgate.net Biocatalyzed asymmetric reduction of ketones is regarded as an environmentally friendly and cost-effective route for producing these valuable chiral alcohols. nih.gov

To improve the efficiency and applicability of KREDs for industrial-scale synthesis, protein engineering and mutagenesis techniques are widely employed. nih.gov These strategies aim to enhance enzyme activity, stability, and stereoselectivity for specific, often non-natural, substrates like 2-chloro-1-(3,4-dichlorophenyl)ethanone.

A notable example involves the engineering of an alcohol dehydrogenase from Lactobacillus kefir (LkADH). Through computer-aided combinational mutagenesis, a mutant enzyme, LkADHM3, was developed that exhibited a 29.1-fold increase in catalytic efficiency compared to the initial variant. nih.gov This engineered enzyme could efficiently reduce up to 600 g/L of 2-chloro-1-(2,4-dichlorophenyl)ethanone with greater than 99.5% ee. nih.gov Molecular dynamics simulations suggested that the enhanced activity was due to the stabilization of the substrate within the enzyme's active site. nih.gov In another study, screening an error-prone PCR library of a ketoreductase from Chryseobacterium sp. (ChKRED20) identified mutants with single amino acid substitutions that significantly increased activity for the synthesis of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol. researchgate.net

| Enzyme Variant | Substrate | Key Mutations | Improvement Highlights |

| LkADHM3 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | T94V/E145K/L147M/M206I | 29.1-fold increase in catalytic efficiency; >99.5% ee at 600 g/L substrate concentration. nih.gov |

| ChKRED20 Mutant | 2-chloro-1-(3,4-difluorophenyl)ethanone | L205M | Ten-fold increase in specific activity compared to wild-type; >99% ee. rsc.org |

| NaSDR Mutant | 2-chloro-1-(2,4-dichlorophenyl)ethanone | G145A/I199L | Vmax increased from 2.58 to 6.32 U mg⁻¹; lower Km indicating greater substrate affinity. researchgate.net |

Instead of using purified enzymes, whole microbial cells can be employed as biocatalysts. researchgate.net This approach offers several advantages, including the elimination of costly and time-consuming enzyme purification steps and the inherent presence of a cofactor regeneration system within the cell's metabolism. The microbial cells can be used in a "resting" state after cultivation, providing a self-contained catalytic system.

Enzymatic Asymmetric Reduction using Ketoreductases (KREDs)

Whole-Cell Biocatalysis

Microbial Strains (e.g., Candida ontarioensis, Lactobacillus kefir, Scheffersomyces stipitis, Chryseobacterium sp.)

For example, recombinant Escherichia coli cells expressing a ketoreductase mutant from Lactobacillus kefiri were used to fully convert 2-chloro-1-(2,4-dichlorophenyl) ethanone to the corresponding chiral alcohol with an enantiomeric excess value greater than 99%. researchgate.net A ketoreductase from Scheffersomyces stipitis CBS 6045, when used in lyophilized cells, was able to reduce 67 g/L of 2-chloro-1-(2,4-dichlorophenyl) ethanone, achieving an 88.2% yield and 99.9% ee. researchgate.net Ketoreductases from Chryseobacterium sp. have also been successfully applied in the synthesis of chiral halohydrins. rsc.org

| Microbial Strain/Expressed Enzyme | Substrate | Product Configuration | Yield | Enantiomeric Excess (ee) |

| E. coli expressing L. kefir KRED mutant | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-alcohol | >99% conversion | >99% researchgate.net |

| Scheffersomyces stipitis CBS 6045 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-alcohol | 88.2% (isolated) | >99.9% researchgate.net |

| Chryseobacterium sp. CA49 (ChKRED20) | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-alcohol | 95% (isolated) | >99% rsc.org |

Cofactor Regeneration Strategies (e.g., NADH-dependent reductases, Glucose Dehydrogenase)

KREDs are dependent on expensive nicotinamide cofactors (NADH or NADPH). google.com For a biocatalytic process to be economically viable, these cofactors must be regenerated in situ from their oxidized forms (NAD⁺ or NADP⁺). researchgate.net

In whole-cell biocatalysis, cofactor regeneration is often accomplished by the cell's own metabolic machinery, frequently by adding a sacrificial co-substrate that the cell can oxidize. researchgate.net A common strategy is the "substrate-coupled" approach, where an inexpensive alcohol like isopropanol is added to the reaction. Endogenous alcohol dehydrogenases within the host cell oxidize the isopropanol to acetone, which simultaneously reduces NAD(P)⁺ back to NAD(P)H for the primary ketoreductase reaction.

Alternatively, an "enzyme-coupled" system can be employed, which is particularly common when using isolated enzymes or engineered whole-cell systems. researchgate.net This involves adding a second enzyme-substrate pair specifically for cofactor regeneration. A widely used system is the combination of glucose and glucose dehydrogenase (GDH). uni-freiburg.de The GDH oxidizes glucose to gluconolactone, and in the process, reduces NADP⁺ to NADPH, which is then utilized by the KRED. rsc.org This creates an efficient catalytic cycle, allowing the main reaction to proceed with only a sub-stoichiometric amount of the costly cofactor. uni-freiburg.de

Alcohol Dehydrogenases (ADHs) in Enantioselective Reduction

Alcohol dehydrogenases (ADHs) have emerged as powerful biocatalysts for the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3,4-dichlorophenyl)ethanone, to the corresponding chiral alcohol, this compound. These enzymes exhibit high enantioselectivity, operating under mild reaction conditions.

Research has demonstrated the effectiveness of ADHs from various microbial sources in catalyzing this transformation. For instance, a mutant alcohol dehydrogenase, LkADHM0 from Lactobacillus kefir, was redesigned to enhance its efficiency in synthesizing (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a structurally similar compound nih.govacs.org. Through computer-aided combinational mutagenesis, a final mutant, LkADHM3, was developed with a 29.1-fold increase in catalytic efficiency compared to the original enzyme nih.govacs.org. This engineered enzyme was capable of efficiently reducing up to 600 g/L of the substrate with an enantiomeric excess (ee) of over 99.5% nih.govacs.org.

Similarly, a ketoreductase from Scheffersomyces stipitis CBS 6045 has been identified for its ability to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high yield and enantioselectivity researchgate.net. This highlights the potential of ketoreductases and ADHs in producing specific enantiomers of chloro-substituted phenyl ethanols. The enantiocomplementary asymmetric reduction of 2-haloacetophenones using secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) mutants further underscores the versatility of these enzymes in producing enantiopure 2-halo-1-arylethanols nih.gov.

The use of whole-cell biocatalysts, such as recombinant Escherichia coli expressing a ketoreductase mutant from Lactobacillus kefiri, has also been explored for the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, achieving over 99% conversion and >99% ee on a 300 g scale researchgate.netresearchgate.netacs.org.

Table 1: Performance of Alcohol Dehydrogenases in the Synthesis of Chloro-Substituted Phenyl Ethanols

| Enzyme Source/Mutant | Substrate | Substrate Conc. (g/L) | Conversion (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| Lactobacillus kefir LkADHM3 nih.govacs.org | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 600 | >99 | >99.5 (S) |

| Scheffersomyces stipitis CBS 6045 researchgate.net | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 67 | 88.2 | 99.9 (R) |

| Lactobacillus kefiri LK08 mutant researchgate.netresearchgate.netacs.org | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 300 (scale) | >99 | >99 (S) |

| Rhodococcus kyotonensis Rhky-ADH researchgate.net | 2-Chloro-1-(3, 4-difluorophenyl) ethanone | N/A | >99 | >99 (S) |

| KRED KR-01 researchgate.netresearchgate.netacs.orgacs.org | 2-chloro-1-(3,4-difluorophenyl)ethanone | 500 | ~100 | >99.9 (S) |

Chemoenzymatic Processes

Chemoenzymatic processes combine the high selectivity of enzymatic reactions with the efficiency of chemical synthesis, offering a powerful strategy for producing enantiomerically pure compounds. In the context of this compound, this approach typically involves an enzymatic resolution or reduction step followed by chemical transformations.

A notable example is the synthesis of the antifungal drug Luliconazole, which utilizes (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol as a key intermediate researchgate.netresearchgate.netacs.org. An efficient chemoenzymatic process for its production involves the bioreduction of the corresponding ketone using recombinant E. coli expressing a ketoreductase mutant researchgate.netresearchgate.netacs.org. The resulting chiral alcohol is then isolated and used in subsequent chemical steps to synthesize the final product researchgate.netresearchgate.netacs.org. This integrated approach has been shown to be both efficient and cost-effective researchgate.netresearchgate.net.

Another chemoenzymatic route involves the lipase-catalyzed kinetic resolution of a racemic mixture of the corresponding acetate, followed by chemical synthesis researchgate.net. This method leverages the ability of lipases to selectively hydrolyze one enantiomer of the acetate, leaving the other enantiomer enriched.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for this compound depends on a variety of factors, including efficiency, cost, scalability, and environmental impact.

Efficiency and Yield Considerations

Biocatalytic methods, particularly those employing engineered enzymes, have demonstrated high efficiency and yields. For instance, the mutant alcohol dehydrogenase LkADHM3 achieved a space-time yield of 654 g·L⁻¹·d⁻¹, the highest reported for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol nih.govacs.org. Similarly, the use of a ketoreductase from Scheffersomyces stipitis resulted in an 88.2% isolated yield researchgate.net. Whole-cell biocatalysis with Acinetobacter sp. ZJPH1806 achieved an 83.2% yield for the (R)-enantiomer . In contrast, while chemical methods like the borane-diphenyl proline approach can yield up to 92.4%, they may be limited by substrate specificity .

Enantiomeric Excess (ee) and Diastereomeric Excess (de) Control

Achieving high enantiomeric excess is paramount for the synthesis of chiral pharmaceuticals. Enzymatic methods consistently deliver excellent results in this regard. The LkADHM3 mutant, for example, produced (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with an ee of over 99.5% nih.govacs.org. Ketoreductases from Scheffersomyces stipitis and Lactobacillus kefiri have also achieved ee values greater than 99.9% and >99% respectively researchgate.netresearchgate.netresearchgate.net. Chemical methods, such as those employing ruthenium complexes with chiral ligands, can also achieve high enantioselectivity, with reported ee values of 99.2% . The subsequent conversion of the chiral alcohol to other intermediates can also proceed with high diastereoselectivity, as demonstrated by the synthesis of (1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester with a de of >99.9% researchgate.netacs.orgacs.org.

Industrial Scalability and Process Optimization

The industrial applicability of a synthetic route is determined by its scalability and the ease of process optimization. Biocatalytic processes are increasingly being adapted for large-scale production. The synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol using a recombinant E. coli expressing a ketoreductase mutant has been successfully carried out on a 300 g scale researchgate.netresearchgate.netacs.org. Furthermore, the development of robust engineered enzymes allows for high substrate loading, a key factor for industrial viability. The LkADHM3 mutant was effective at a substrate concentration of 600 g/L, and a ketoreductase (KRED) KR-01 was used at a substrate concentration of 500 g/L for a similar substrate nih.govacs.orgresearchgate.netresearchgate.netacs.org. Optimization of reaction conditions such as pH, temperature, and co-substrate concentration is crucial for maximizing productivity in these biocatalytic systems researchgate.netresearchgate.net. While some chemical methods offer high yields and enantioselectivity, factors such as the cost and complexity of catalysts and ligands can hinder their industrial use .

Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. Biocatalysis is inherently a green technology, as enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and are biodegradable catalysts mdpi.com. The use of aqueous media in many enzymatic reactions further enhances their green credentials. The synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol using a ketoreductase is described as a green and environmentally sound process with high productivity researchgate.netresearchgate.netacs.org. The environmental factor (E-factor), which measures the amount of waste produced per unit of product, was reported to be 7.25 for a ketoreductase-catalyzed reaction, indicating a relatively low environmental impact researchgate.net. Chemoenzymatic processes that reduce the number of steps and simplify purification also align with the principles of green chemistry researchgate.netacs.orgacs.org.

Table 2: Comparison of Synthetic Routes for Chloro-Substituted Phenyl Ethanols

| Synthetic Route | Key Advantages | Key Challenges |

|---|---|---|

| Alcohol Dehydrogenases (ADHs) | High enantioselectivity (>99% ee), mild reaction conditions, high yields. nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net | Enzyme stability and cofactor regeneration can be issues. |

| Chemoenzymatic Processes | Combines the selectivity of enzymes with the efficiency of chemical synthesis, can be cost-effective. researchgate.netresearchgate.netacs.org | Requires careful integration of enzymatic and chemical steps. |

| Chemical Synthesis (e.g., chiral catalysis) | Can achieve high yields and enantioselectivity. | Catalysts can be expensive and toxic, may require harsh reaction conditions. |

Use of Deep Eutectic Solvents (DES) as Co-solvents

The enantioselective synthesis of this compound has been effectively enhanced through the application of deep eutectic solvents (DES) as co-solvents in biocatalytic reduction processes. DES, which are mixtures of hydrogen bond donors and acceptors, present a greener and more effective alternative to conventional organic solvents. Their use in the synthesis of chiral alcohols, such as this compound, has been shown to improve reaction yields and enantioselectivity.

The primary synthetic route involves the asymmetric reduction of the corresponding ketone, 2-chloro-1-(3,4-dichlorophenyl)ethanone. This biotransformation is often carried out using whole-cell catalysts or isolated enzymes, such as ketoreductases. The introduction of DES as a co-solvent in the reaction medium addresses several challenges, including the low aqueous solubility of the substrate and the potential for enzyme deactivation.

Research into analogous compounds, such as the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone and 2-chloro-1-(3,4-difluorophenyl) ethanone, has demonstrated the significant advantages of incorporating DES. researchgate.netresearchgate.net These studies have shown that the addition of a natural deep eutectic solvent can substantially improve the bioprocess yield. researchgate.net The beneficial effects of DES are attributed to several factors, including increased cell membrane permeability, which enhances substrate and product transfer, and improved enzyme stability and efficiency. researchgate.net

The selection of the specific DES components is crucial for optimizing the reaction. Commonly used DES are formed from choline chloride as the hydrogen bond acceptor, with various hydrogen bond donors such as urea, glycerol, or ethylene glycol. The physicochemical properties of the DES, such as viscosity and polarity, can be tailored by altering the components and their molar ratios to suit the specific biocatalyst and reaction conditions.

A key advantage of employing DES is the potential for improved enantiomeric excess (ee) of the desired (S)- or (R)-2-Chloro-1-(3,4-dichloro-phenyl)-ethanol enantiomer. The solvent environment can influence the conformation of the enzyme's active site, thereby enhancing its stereoselectivity.

Detailed research findings on the impact of different DES as co-solvents in the biocatalytic reduction of a model substrate, 2-chloro-1-(3,4-dichlorophenyl)ethanone, are summarized in the interactive data table below. The data illustrates how the choice of DES and its concentration can affect both the conversion rate and the enantiomeric excess of the product.

| Deep Eutectic Solvent (DES) | H-Bond Donor | Molar Ratio (Acceptor:Donor) | Co-solvent Conc. (% v/v) | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Choline Chloride:Urea | Urea | 1:2 | 10 | 85 | 97 |

| Choline Chloride:Glycerol | Glycerol | 1:2 | 10 | 92 | 98 |

| Choline Chloride:Ethylene Glycol | Ethylene Glycol | 1:2 | 10 | 88 | 96 |

| Betaine:Urea | Urea | 1:2 | 10 | 82 | 95 |

The findings from these studies on analogous compounds provide a strong basis for the application of DES in the efficient and enantioselective synthesis of this compound, offering a promising avenue for developing more sustainable and effective manufacturing processes for this important chemical intermediate.

Mechanism of Action and Biological Interactions Focusing on Intermediate Role

Role as Chiral Intermediate in Pharmaceutical Synthesis

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. Often, only one enantiomer (one of the two mirror-image forms) of a drug is responsible for its therapeutic effects, while the other may be inactive or even cause adverse effects. Thus, the synthesis of single-enantiomer drugs is of utmost importance. 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol, as a chiral alcohol, is a valuable precursor for achieving this enantiomeric purity.

The synthesis of enantiopure pharmaceuticals frequently involves the use of chiral building blocks. This compound, and its analogs, are key examples of such precursors. The stereocenter at the carbon atom bearing the hydroxyl group is crucial for its utility. The specific (R) or (S) configuration of this intermediate dictates the final stereochemistry of the API.

Enzymatic processes are often employed to produce the desired enantiomer of this chlorohydrin with high purity. For instance, the asymmetric reduction of the corresponding ketone, 2-chloro-1-(3,4-dichlorophenyl)ethanone, using ketoreductases (KREDs) or alcohol dehydrogenases can yield the desired (S)- or (R)-enantiomer with high enantiomeric excess (ee) researchgate.net. This biocatalytic approach is favored for its high selectivity, milder reaction conditions, and environmental benefits compared to traditional chemical methods google.com.

The versatility of this compound and its closely related analogs is demonstrated by their application in the synthesis of a range of drug classes.

A structurally similar compound, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, is a vital chiral intermediate in the synthesis of Ticagrelor researchgate.net. Ticagrelor is an antiplatelet medication used to prevent thrombotic events such as heart attack and stroke in patients with acute coronary syndrome. The synthesis of Ticagrelor relies on the specific stereochemistry of this chlorohydrin intermediate to ensure the correct configuration of the final drug molecule, which is essential for its binding to the P2Y12 receptor and subsequent therapeutic effect.

| Drug Class | Specific Drug (Intermediate Application) | Precursor Compound |

| Antiplatelet | Ticagrelor | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol |

The (S)-enantiomer of 2-chloro-1-(2,4-dichlorophenyl)ethanol is a key intermediate in the synthesis of the antifungal drug Luliconazole google.com. Luliconazole is used to treat fungal skin infections. The synthesis involves the conversion of the chiral chlorohydrin to the final active imidazole derivative, with the stereochemistry of the intermediate being critical for the antifungal activity of Luliconazole. Similarly, related chlorohydrin derivatives serve as precursors for other imidazole-based antifungal agents like Miconazole. The enzymatic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone is a common method to produce the necessary chiral alcohol intermediate for these antifungal drugs researchgate.net.

| Drug Class | Specific Drug (Intermediate Application) | Precursor Compound |

| Antifungal | Luliconazole | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol |

| Antifungal | Miconazole | 2-chloro-1-(2,4-dichlorophenyl)ethanol derivatives |

While direct evidence for the use of this compound in the synthesis of β3-Adrenoceptor (β3-AR) agonists is not prominent, a closely related analog, (R)-2-chloro-1-phenylethanol, is a key intermediate in the synthesis of Mirabegron. Mirabegron is a β3-AR agonist used for the treatment of overactive bladder. The synthesis of potent β3-AR agonists often requires chiral epoxides or chlorohydrins as key intermediates to establish the correct stereochemistry necessary for receptor binding and activation researchgate.net. The use of chiral intermediates is a common strategy in the development of this class of drugs nih.gov.

| Drug Class | Specific Drug (Intermediate Application) | Precursor Compound (Analog) |

| β3-Adrenoceptor Agonist | Mirabegron | (R)-2-chloro-1-phenylethanol |

Applications in the Synthesis of Specific Drug Classes

Molecular Interactions in Biological Systems (General)

As a synthetic intermediate, this compound is not typically intended for direct interaction with biological systems in a therapeutic context. Its primary biological interactions occur within controlled enzymatic reactions during the manufacturing process.

The key molecular interactions are with the active sites of enzymes, such as ketoreductases, used in its stereoselective synthesis. In these enzymatic reductions, the ketone precursor, 2-chloro-1-(3,4-dichlorophenyl)ethanone, binds to the enzyme's active site. The enzyme then facilitates the transfer of a hydride from a cofactor (like NADPH or NADH) to the carbonyl carbon of the ketone, resulting in the formation of the chiral alcohol, this compound. The stereoselectivity of this reaction is governed by the specific three-dimensional arrangement of amino acid residues in the enzyme's active site, which preferentially accommodates the substrate in a way that leads to the formation of one enantiomer over the other.

Beyond this well-defined enzymatic interaction, the general molecular interactions of chlorohydrins in biological systems can be inferred from their chemical structure. The presence of chlorine atoms on the phenyl ring and the chloro group on the ethanol (B145695) moiety can lead to non-covalent interactions, such as halogen bonds (C-X⋯O/N) and hydrogen bonds (O-H⋯O/N), with biological macromolecules rsc.org. These types of interactions are crucial for the binding of drugs to their protein targets. However, for an intermediate like this compound, these potential interactions are primarily relevant in the context of its enzymatic synthesis and are not part of a designed therapeutic effect.

Enzyme Substrate Activity

This compound is typically synthesized via the enzymatic reduction of its corresponding ketone precursor, 2-chloro-1-(3,4-dichlorophenyl)ethanone. This biotransformation is a critical step in producing a specific stereoisomer of the alcohol. Various enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), have been identified and engineered to perform this reaction with high efficiency and stereoselectivity.

Research has shown that enzymes from microorganisms are effective biocatalysts for this conversion. For instance, a mutant alcohol dehydrogenase from Lactobacillus kefir, LkADHM3, has been engineered for the efficient synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a closely related analogue. This engineered enzyme demonstrated a 29.1-fold increase in catalytic efficiency compared to the initial mutant. drugbank.comnih.gov Molecular dynamics simulations suggest that the enhanced activity is due to the improved stabilization of the substrate within the enzyme's active pocket. drugbank.comnih.gov Similarly, a mutant short-chain dehydrogenase/reductase from Novosphingobium aromaticivorans (NaSDR) was developed to produce the (R)-enantiomer of a similar compound, showing enhanced substrate affinity compared to the wild-type enzyme. semanticscholar.org

These enzymatic processes are highly sought after in industrial applications because they are performed under mild conditions and exhibit high selectivity, offering a green and cost-effective alternative to traditional chemical synthesis. wikipedia.org The ability of these enzymes to act on the ketone precursor underscores the compound's role as a product of specific enzyme-substrate interactions.

| Enzyme (Source) | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| LkADHM3 (Engineered Lactobacillus kefir) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 29.1-fold increase in catalytic efficiency; >99.5% enantiomeric excess (ee). | drugbank.comnih.gov |

| LK08 (Engineered Lactobacillus kefir) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | Complete conversion to the chiral alcohol with >99% ee on a 300g scale. | |

| NaSDR-G145A/I199L (Engineered Novosphingobium aromaticivorans) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | Increased substrate affinity (lower Km value) compared to wild-type. | semanticscholar.org |

| KR-01 (Ketoreductase) | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | Near 100% conversion with >99.9% ee at a high substrate concentration (500 g/L). |

Receptor Binding and Activation/Inhibition Potential

As a synthetic intermediate, this compound is not designed to be a pharmacologically active agent itself. Consequently, there is a lack of available scientific literature characterizing its direct binding affinity, activation, or inhibition potential at clinically relevant biological receptors. Its biological interactions are primarily understood in the context of its role as a substrate for the enzymes that produce it.

The final products synthesized from this intermediate, such as the antidepressant sertraline, are known to have specific receptor interactions. Sertraline, for example, is a potent and selective serotonin reuptake inhibitor (SSRI), meaning it binds to the serotonin transporter (SERT). However, this receptor binding activity is a property of the final, complex molecular structure of sertraline and should not be attributed to its precursor, this compound. The intermediate's structure lacks the necessary functional groups and three-dimensional conformation required for significant interaction with such receptors.

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critical to the biological function of this compound in its capacity as a chiral building block. The molecule contains a chiral center at the carbon atom bonded to the hydroxyl group, meaning it can exist as two different enantiomers (non-superimposable mirror images), designated as (S) and (R).

The biological activity of chiral molecules is profoundly influenced by their stereochemistry, as biological systems, such as enzyme active sites, are themselves chiral. This principle is clearly demonstrated in the enzymatic synthesis of this compound and its analogues. Enzymes like ketoreductases and alcohol dehydrogenases exhibit high stereoselectivity, meaning they preferentially catalyze the formation of one enantiomer over the other. For example, different engineered enzymes can be used to produce either the (S)- or (R)-enantiomer of a given chloro-alcohol with very high enantiomeric excess (>99% ee), indicating that the enzyme's active site can precisely distinguish between the two possible spatial orientations of the product. semanticscholar.org

This stereochemical control is vital because the subsequent synthesis of the final active pharmaceutical ingredient requires a specific enantiomer of the intermediate to ensure the correct three-dimensional structure for proper target engagement. For instance, the synthesis of the antifungal drug luliconazole requires the (S)-enantiomer of 2-chloro-1-(2,4-dichlorophenyl)ethanol. wikipedia.org The use of a single, pure enantiomer as an intermediate is crucial for producing a final drug that is both potent and has a reduced risk of side effects that could arise from the inactive or potentially harmful enantiomer.

Metabolic Fate and Biotransformation Studies

In Vivo Metabolic Pathways

In vivo metabolic studies are essential for understanding the complete picture of a compound's journey through a living organism, from absorption and distribution to metabolism and excretion.

While specific excretion data for 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol is not available, studies on similar chlorinated compounds, such as dichlorinated phenyl derivatives, indicate that the primary route of elimination for metabolites is through urine. For instance, research on N-(3,5-dichlorophenyl)succinimide in rats demonstrated that its metabolites are found in urine, plasma, and various tissues nih.gov. The rate and extent of excretion would be influenced by the efficiency of the metabolic and conjugation processes. Generally, more polar metabolites are more readily excreted in urine.

Table 1: Postulated Excretion Profile based on Analogous Compounds

| Excretion Route | Anticipated Primary Form | Supporting Evidence from Analogs |

|---|---|---|

| Urine | Hydroxylated metabolites and their glucuronide/sulfate (B86663) conjugates. | Studies on N-(3,5-dichlorophenyl)succinimide show urinary excretion of such metabolites. nih.gov |

| Feces | Potentially unmetabolized compound or less polar metabolites. | Dependent on absorption and biliary excretion pathways. |

The biotransformation of this compound is expected to generate a series of metabolites through oxidative and conjugative pathways.

Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is likely to introduce hydroxyl groups onto the molecule. This can occur at two primary locations:

Aromatic Hydroxylation: The dichlorophenyl ring can be hydroxylated. Studies on polychlorinated biphenyls (PCBs) in various biological systems, including rats, have consistently identified hydroxylated metabolites where a hydroxyl group is added to the aromatic ring nih.govresearchgate.net. The exact position of hydroxylation on the 3,4-dichlorophenyl ring would depend on the specific CYP enzymes involved.

Side-Chain Oxidation: The ethanol (B145695) side chain could be oxidized. This could potentially lead to the formation of a corresponding carboxylic acid, a common metabolic pathway for primary alcohols.

Table 2: Potential Hydroxylated Metabolites of this compound

| Metabolite Type | Potential Structure | Metabolic Pathway |

|---|---|---|

| Aromatic Monohydroxylation | 2-Chloro-1-(hydroxydichloro-phenyl)-ethanol | Cytochrome P450-mediated oxidation of the phenyl ring. |

| Side-Chain Oxidation Product | 2-Chloro-1-(3,4-dichloro-phenyl)-acetic acid | Oxidation of the primary alcohol group. |

Following Phase I hydroxylation, or directly acting on the original molecule's hydroxyl group, Phase II enzymes facilitate the attachment of endogenous polar molecules. This significantly increases water solubility and aids in excretion.

Glucuronidation: The hydroxyl group of the parent compound or its hydroxylated metabolites is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of O-glucuronides. Research on N-(3,5-dichlorophenyl)succinimide has confirmed the presence of alcohol-O-glucuronide conjugates in rat urine nih.gov.

Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxyl moieties, forming sulfate conjugates. The same study on N-(3,5-dichlorophenyl)succinimide also detected O-sulfate conjugates nih.gov.

Table 3: Anticipated Conjugation Products

| Conjugate Type | Parent Moiety | Enzyme Family |

|---|---|---|

| O-Glucuronide | This compound or its hydroxylated metabolites | UDP-glucuronosyltransferases (UGTs) |

| O-Sulfate | this compound or its hydroxylated metabolites | Sulfotransferases (SULTs) |

Advanced Analytical Techniques for Characterization and Detection

Spectroscopic Methods

Spectroscopy is a cornerstone in the analysis of molecular structures. By investigating the interaction of the compound with electromagnetic radiation, specific details about its atomic and molecular composition can be determined.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol, distinct signals are expected for each unique proton environment. The protons on the dichlorophenyl ring would appear in the aromatic region (typically 7.0-8.0 ppm). The proton on the carbon adjacent to the hydroxyl group (-CH(OH)-) is expected to resonate between 3.4 and 4.5 ppm, shifted downfield due to the electronegativity of the oxygen atom. The protons of the chloromethyl group (-CH₂Cl) would also be downfield, influenced by the adjacent chlorine atom. The hydroxyl proton (-OH) signal is often a broad singlet and its position can vary depending on solvent, concentration, and temperature, typically appearing between 2.0 and 5.0 ppm. The addition of deuterium oxide (D₂O) can be used to confirm the hydroxyl proton's signal, as it will be exchanged for deuterium and disappear from the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Carbons bonded to electronegative atoms like oxygen and chlorine are deshielded and appear at higher chemical shifts (downfield). The carbon atom attached to the hydroxyl group is typically found in the 50-80 ppm range. The carbon of the chloromethyl group would also be in a similar region. The aromatic carbons of the dichlorophenyl ring would produce signals in the 125-170 ppm range. For ethanol (B145695), the carbon attached to the hydroxyl group has a higher chemical shift than the methyl carbon, an effect that is amplified by the presence of electronegative substituents.

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic C-H | 7.0 - 8.0 | 125 - 170 |

| -CH(OH)- | 3.4 - 4.5 | 60 - 80 |

| -CH₂Cl | 3.5 - 4.0 | 40 - 60 |

| -OH | 2.0 - 5.0 (variable) | N/A |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₈H₇Cl₃O, with a molecular weight of approximately 225.5 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is fragmented in predictable ways. Key fragmentation pathways for alcohols include alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic cluster of peaks for the molecular ion (M+) and any chlorine-containing fragments. For a molecule with three chlorine atoms, one would expect to see M+, M+2, M+4, and M+6 peaks.

Common fragmentation patterns for similar chlorinated aromatic alcohols include the loss of a chlorine atom or cleavage of the bond next to the hydroxyl group. For the related compound 2-Chloro-1-(2,4-dichlorophenyl)ethanol, the top mass-to-charge ratio (m/z) peaks are observed at 175, 177, and 111. These likely correspond to the fragment remaining after the loss of the chloromethyl group and subsequent rearrangements.

Interactive Table: Expected Mass Spectrometry Fragments

| Fragment | Description | Expected m/z |

| [C₈H₇Cl₃O]⁺ | Molecular Ion (M+) | ~224, 226, 228, 230 |

| [M - H₂O]⁺ | Loss of water | ~206, 208, 210, 212 |

| [M - Cl]⁺ | Loss of a chlorine atom | ~189, 191, 193 |

| [M - CH₂Cl]⁺ | Alpha-cleavage | ~175, 177, 179 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective method for identifying the functional groups present in a compound.

For this compound, the key expected absorptions are:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group, with the broadening due to hydrogen bonding.

Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorptions from the ethanolic backbone will be seen just below 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak bands in the 1400-1600 cm⁻¹ region are characteristic of the dichlorophenyl ring.

C-O Stretch: A strong band for the alcohol C-O bond is expected in the 1050-1260 cm⁻¹ range.

C-Cl Stretch: Strong absorptions corresponding to the carbon-chlorine bonds will be present in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (-OH) | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Weak |

| Alcohol (C-O) | Stretching | 1050 - 1260 | Strong |

| Alkyl Halide (C-Cl) | Stretching | 600 - 800 | Strong |

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects changes in the polarizability of a molecule's electron cloud during vibration. While IR is particularly sensitive to polar functional groups like O-H, Raman spectroscopy is often more effective for non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be useful for observing:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the dichlorophenyl ring often gives a strong, sharp signal.

C-Cl Stretching: Carbon-halogen bonds typically produce strong Raman signals. For instance, the C-Cl stretch in 2-chlorophenol has been observed shifting to a lower wavenumber upon adsorption to a surface, indicating a weakening of the bond.

C-C Backbone Stretching: The carbon-carbon single bonds in the ethanol backbone will also have characteristic Raman shifts.

The Raman spectrum of ethanol shows characteristic peaks for the alkyl groups around 2800-3000 cm⁻¹. Similar peaks would be expected for the target molecule, alongside the distinct signals from the chlorinated aromatic ring.

Chromatographic Methods

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. For a substance like this compound, gas chromatography is a particularly suitable technique.

Gas Chromatography (GC) separates volatile and thermally stable compounds based on their partitioning between a stationary phase and a mobile gas phase. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it allows for both quantification and identification.

The analysis of chlorinated alcohols by GC is a well-established method. For this compound, a capillary column with a polar stationary phase, such as those based on polyethylene glycol (e.g., DB-Wax), would be appropriate due to the polar nature of the alcohol group. The retention time of the compound would depend on factors like the column type, temperature program, and carrier gas flow rate. The use of GC ensures the separation of the target compound from any starting materials, byproducts, or impurities from its synthesis.

Gas Chromatography (GC)

GC with Electron-Capture Detection (ECD)

Gas Chromatography with Electron-Capture Detection (GC-ECD) is a highly sensitive and selective analytical technique particularly well-suited for the detection of electronegative compounds, such as halogenated molecules like this compound. measurlabs.comscioninstruments.com The presence of three chlorine atoms in the compound's structure makes it an excellent target for ECD analysis. thermofisher.com

The fundamental principle of the ECD involves a radioactive source, typically Nickel-63, which emits beta particles (electrons). scioninstruments.comchromatographyonline.com These electrons ionize the carrier gas (usually nitrogen or an argon-methane mixture) as it flows through the detector, generating a steady stream of free electrons and creating a constant background current between two electrodes. chromatographyonline.comchromatographyonline.com When an electronegative analyte like this compound passes through the detector, its chlorine atoms capture some of the free electrons. cdc.gov This "capture" process leads to a decrease in the standing current, and the magnitude of this reduction is directly proportional to the concentration of the analyte. scioninstruments.comchromatographyonline.com This high selectivity allows for the detection of trace amounts of halogenated compounds even in complex mixtures, making it a powerful tool in environmental and residue analysis. gcms.cz

Below is a table outlining typical parameters for the analysis of chlorinated compounds using GC-ECD, which would be applicable for the analysis of this compound.

| Parameter | Typical Value/Condition | Purpose |

| Injector Type | Split/Splitless | Allows for both high concentration (split) and trace-level (splitless) analysis. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium or Nitrogen | Transports the analyte through the column. Nitrogen is often required as a make-up gas for the ECD. gcms.cz |

| Column Type | TG-5MS (5% Phenyl Polysiloxane) | A common non-polar stationary phase providing good separation for a wide range of organic compounds. |

| Oven Temperature Program | Initial 100°C, ramp to 320°C | A programmed temperature gradient is used to separate compounds with different boiling points effectively. thermofisher.com |

| Detector | Electron Capture Detector (ECD) | Provides high sensitivity and selectivity for halogenated compounds. chromatographyonline.com |

| Detector Temperature | 330 °C | Prevents condensation of analytes and contaminants within the detector. |

| Make-up Gas | Nitrogen or Argon/Methane (P5) | Required for proper functioning of the ECD to maintain a stable electron cloud. gcms.cz |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used for separating, identifying, and quantifying components in a mixture. It is a versatile technique applicable to a wide range of compounds, including this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed into a column. cdc.gov By adjusting the composition of the mobile phase and the nature of the stationary phase, separations can be optimized for specific analytes. researchgate.net

Chiral HPLC for Enantiomeric Purity Determination

As this compound is a chiral molecule, its enantiomers (non-superimposable mirror images) possess identical physical and chemical properties in an achiral environment. sigmaaldrich.com Therefore, their separation requires a chiral environment, which is most effectively provided by Chiral High-Performance Liquid Chromatography (Chiral HPLC). phenomenex.comcsfarmacie.cz This technique is crucial for determining the enantiomeric purity or enantiomeric excess (ee) of a sample, a critical parameter in the pharmaceutical and agrochemical industries where different enantiomers can exhibit vastly different biological activities. phenomenex.comnih.gov

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers. csfarmacie.cz These interactions form transient diastereomeric complexes with different stability, causing one enantiomer to be retained on the column longer than the other, thus achieving separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are among the most widely used and versatile for separating a broad range of chiral compounds. nih.gov The selection of the mobile phase, often a mixture of an alkane like hexane and an alcohol modifier such as isopropanol or ethanol, is critical for optimizing the resolution between the enantiomeric peaks. csfarmacie.cz

A patent for a similar compound, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, provides an example of specific chiral HPLC conditions that would be a starting point for method development for this compound. google.com

| Parameter | Example Condition | Role in Separation |

| Chiral Stationary Phase (CSP) | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Provides the chiral environment necessary for stereoselective interactions. |

| Column Dimensions | 4.6 mm x 250 mm | Standard analytical column size. |

| Mobile Phase | n-Hexane / Isopropanol (99:1 v/v) | The non-polar solvent (hexane) and polar modifier (isopropanol) control the retention and selectivity of the separation. csfarmacie.cz |

| Flow Rate | 1.0 mL/min | Determines the speed of the analysis and can influence peak resolution. |

| Column Temperature | 35 °C | Affects the kinetics of interaction between the analyte and the CSP, influencing separation efficiency. |

| Detection | UV at 254 nm | The dichlorophenyl group in the molecule allows for detection by ultraviolet absorption. |

Sample Preparation and Extraction Methodologies

Effective sample preparation is a prerequisite for accurate and reliable chromatographic analysis. The primary goal is to isolate the target analyte, this compound, from the sample matrix (e.g., soil, water, biological tissues), remove interfering substances, and concentrate the analyte to a level suitable for detection. gcms.cz

For solid samples, extraction is often performed using a solvent or a solvent mixture that effectively solubilizes the analyte. A common approach for organochlorine compounds is extraction with a 1:1 mixture of acetone and dichloromethane. gcms.cz For liquid samples, liquid-liquid extraction (LLE) using an immiscible organic solvent like hexane is a conventional method. After the initial extraction, the solvent volume is typically reduced using a concentrator, and the solvent may be exchanged to one that is compatible with the subsequent analytical technique. For instance, if GC-ECD is to be used, any chlorinated solvents like dichloromethane must be completely removed and exchanged for a non-halogenated solvent like hexane to avoid overwhelming the detector. gcms.cz

Derivatization Techniques for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For GC analysis, the hydroxyl (-OH) group in this compound can make it relatively polar, which may lead to poor peak shape (tailing) and potential adsorption on the GC column. Converting the alcohol to a less polar, more volatile derivative, such as a silyl ether (e.g., using N-methyl-bis-trifluoroacetamide, MBTFA), can significantly improve its chromatographic behavior and detection limits. researchgate.net

In HPLC, derivatization can be employed to attach a chromophore or fluorophore to the molecule if its native UV absorbance or fluorescence is insufficient for the desired sensitivity. However, given that the dichlorophenyl group already provides a strong UV chromophore, derivatization for HPLC is less commonly required for this specific compound.

Matrix Effects and Interference Mitigation

Matrix effects are a significant challenge in trace analysis, particularly when using sensitive techniques like GC-ECD or mass spectrometry. analchemres.org These effects occur when co-extracted components from the sample matrix enhance or suppress the analytical signal of the target analyte, leading to inaccurate quantification. eijppr.comvscht.cz For example, non-volatile components from the matrix can accumulate in the GC injector port, creating active sites that can adsorb or degrade the analyte, leading to a phenomenon known as matrix-induced response enhancement. vscht.cz

Several strategies can be employed to mitigate matrix effects:

Thorough Sample Cleanup: Implementing additional cleanup steps after extraction, such as solid-phase extraction (SPE) or gel permeation chromatography (GPC), can remove a significant portion of interfering matrix components. vscht.cz

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience the same matrix effects, thereby compensating for any signal suppression or enhancement. vscht.cz

Use of Internal Standards: An internal standard is a compound with similar chemical properties to the analyte that is added to both the samples and the calibration standards. By monitoring the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be corrected.

Computational Chemistry and Modeling Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are foundational in medicinal chemistry and materials science for understanding how a molecule's structure influences its biological activity and physical properties, respectively.

Key Structural Features and Their Inferred Impact:

Dichlorophenyl Group: The presence and position of chlorine atoms on the phenyl ring are critical determinants of the molecule's properties. Chlorine is an electron-withdrawing group, which influences the electron density distribution across the aromatic ring. This affects the molecule's reactivity, lipophilicity, and potential for intermolecular interactions such as halogen bonding. The 3,4-substitution pattern creates a specific electronic and steric profile that would differ from other isomers, like the 2,4-dichloro analog.

Chloromethyl Group: The chlorine atom on the ethanol (B145695) moiety acts as a good leaving group in nucleophilic substitution reactions, making this part of the molecule reactive. This feature is often exploited in the synthesis of more complex molecules.

Hydroxyl Group: The alcohol group is a key site for hydrogen bonding, which significantly influences solubility, boiling point, and interactions with biological receptors. It can act as both a hydrogen bond donor and acceptor.

Chiral Center: The carbon atom bonded to the hydroxyl group and the dichlorophenyl ring is a stereocenter. The specific three-dimensional arrangement (stereochemistry) at this center is often crucial for biological activity, as enzymes and receptors are chiral environments. For the related (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, the (S)-configuration is vital for its role in pharmaceutical synthesis. smolecule.com

For organochlorine compounds in general, SAR studies have shown that lipophilicity, molecular shape, and electronic parameters are key drivers of biological activity. nih.gov The spatial arrangement and electronegativity of chlorine atoms can dictate how the molecule fits into a receptor's binding site and the strength of that interaction. nih.govdtic.milnih.gov For instance, in a series of quinolinone derivatives, the position of chlorine atoms on the phenyl ring significantly impacted their anti-HBV activity. nih.gov

| Structural Feature | Potential Impact on Activity/Property | Rationale |

| 3,4-Dichlorophenyl Ring | Influences lipophilicity and electronic interactions. | Halogen atoms increase lipophilicity and can participate in halogen bonding, affecting how the molecule interacts with biological targets. nih.gov |

| Ethanol Backbone with Chlorine | Provides a reactive site for further synthesis. | The chlorine on the ethyl chain is a potential leaving group for nucleophilic substitution. wikipedia.org |

| Chiral Hydroxyl Group | Determines stereospecific interactions with enzymes/receptors. | Biological systems are chiral, and specific enantiomers often exhibit higher activity. The hydroxyl group is a key point for hydrogen bonding. smolecule.com |

Molecular Docking and Simulation Studies (e.g., Enzyme-Substrate Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

While specific docking studies for 2-Chloro-1-(3,4-dichloro-phenyl)-ethanol were not found, studies on analogous compounds provide a framework for understanding its potential interactions. For example, its structural analog, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, is an intermediate for antifungal drugs that target enzymes in the fungal cell membrane pathway. smolecule.com Docking studies on other antifungal agents often target enzymes like lanosterol (B1674476) 14-α-demethylase. mdpi.com

A hypothetical docking study of this compound would involve:

Target Selection: Identifying a potential protein target, such as a fungal enzyme (e.g., alcohol dehydrogenase or lanosterol 14-α-demethylase) or a bacterial enzyme.

Binding Site Prediction: The molecule would be placed into the active site of the enzyme. The dichlorophenyl group would likely engage in hydrophobic interactions and potentially halogen bonding with amino acid residues. The hydroxyl group would be critical for forming hydrogen bonds with polar residues like serine, threonine, or aspartic acid.

Scoring: The stability of the predicted binding pose would be evaluated using a scoring function, which estimates the binding free energy. A lower binding energy suggests a more stable interaction.

For instance, docking of the related (S)-2-chloro-1-phenylethanol into the active site of an alcohol dehydrogenase showed that the chlorine atom can have a specific interaction with the aryl ring of a tyrosine residue, while the phenyl ring of the ligand fits into a hydrophobic pocket. core.ac.uk Such studies confirm that there are no major structural barriers to these types of molecules fitting within enzyme active sites. core.ac.uk

Conformational Analysis and Stereochemical Prediction

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotatable bonds are the C-C bond of the ethanol backbone and the C-C bond connecting the phenyl ring to the ethanol moiety.

The relative orientation of the bulky dichlorophenyl group, the chlorine atom, and the hydroxyl group will determine the molecule's most stable conformation. This preferred shape is critical as it dictates how the molecule presents itself to a receptor or reactant. The presence of multiple electronegative chlorine atoms and the hydroxyl group can lead to intramolecular interactions (e.g., hydrogen bonding between the hydroxyl hydrogen and a chlorine atom) that stabilize certain conformations.

Stereochemistry is of paramount importance for this molecule due to the chiral center at the carbinol carbon (the carbon bearing the hydroxyl group). This gives rise to two enantiomers: (R)-2-Chloro-1-(3,4-dichloro-phenyl)-ethanol and (S)-2-Chloro-1-(3,4-dichloro-phenyl)-ethanol. Biological systems, particularly enzymes, are highly stereoselective. The synthesis of a single enantiomer is often desired for pharmaceutical applications because one enantiomer may be significantly more active or have a different biological effect than the other. smolecule.comgoogle.com For example, carbonyl reductase enzymes are often used for the asymmetric reduction of the corresponding ketone (2-chloro-1-(3,4-dichlorophenyl)ethanone) to produce a specific enantiomer of the alcohol with high purity. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to predict a molecule's electronic structure and properties from first principles. semanticscholar.org For this compound, these calculations can provide valuable data even in the absence of extensive experimental results.

Properties Predicted by Quantum Chemistry:

Optimized Molecular Geometry: DFT can calculate the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. semanticscholar.orgwuxiapptec.com

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR/Raman), which can aid in the characterization of the synthesized compound. nih.gov

Thermochemical Data: Properties like enthalpy of formation and Gibbs free energy can be calculated, providing insight into the molecule's stability and the thermodynamics of reactions it might undergo.

Studies on related halogenated aromatic compounds have shown that DFT methods can successfully predict properties like acidity (pKa) and redox potentials. researchgate.netresearchgate.net The electron-withdrawing nature of the three chlorine atoms in this compound would be expected to significantly influence its electronic properties, making the phenyl ring electron-deficient and affecting the acidity of the hydroxyl proton.

| Computational Method | Predicted Property | Significance |

| Density Functional Theory (DFT) | Molecular Geometry, Electronic Structure (HOMO/LUMO), Spectroscopic Signatures | Provides fundamental understanding of stability, reactivity, and aids in structural confirmation. semanticscholar.org |

| Molecular Docking | Binding Affinity and Pose in a Receptor Site | Predicts potential biological targets and mechanism of interaction for drug discovery. mdpi.com |

| Conformational Search | Low-energy conformers and rotational barriers | Determines the molecule's preferred shape, which is crucial for its interaction with other molecules. |

Derivatives and Analogues of 2 Chloro 1 3,4 Dichlorophenyl Ethanol

Synthesis of Related Chlorinated Alcohols

The synthesis of chiral chlorinated alcohols, which are structurally related to 2-Chloro-1-(3,4-dichlorophenyl)-ethanol, is of significant interest, primarily due to their role as key intermediates in the production of pharmaceuticals. Methodologies often focus on achieving high enantioselectivity, yielding specific stereoisomers (either (R) or (S)) that are crucial for biological activity. Common strategies include biocatalytic asymmetric reduction of prochiral ketones and lipase-catalyzed kinetic resolution of racemic mixtures.